2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide
Description
This compound (CAS: 896682-45-4) is a structurally complex molecule with a molecular formula of C₂₉H₂₇N₅O₅S and a molecular weight of 557.62 g/mol . Its core structure includes:
- A sulfanylacetamide side chain connected to a tetrahydrofuran (oxolan-2-yl)methyl group, which may improve metabolic stability and bioavailability.
Key physicochemical properties include a topological polar surface area (TPSA) of 143 Ų, suggesting moderate membrane permeability, and a logP value of 3.1, indicative of moderate lipophilicity . The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution for sulfanyl group incorporation and coupling strategies for the piperazine-carboxamide segment .
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N5O6S/c40-31(35-19-26-7-4-16-43-26)21-46-34-36-28-18-30-29(44-22-45-30)17-27(28)33(42)39(34)20-23-8-10-24(11-9-23)32(41)38-14-12-37(13-15-38)25-5-2-1-3-6-25/h1-3,5-6,8-11,17-18,26H,4,7,12-16,19-22H2,(H,35,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAVEGHAMUIMNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)N6CCN(CC6)C7=CC=CC=C7)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different quinazolinone derivatives, while reduction could produce simpler amine compounds.
Scientific Research Applications
The compound "2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide" is a complex organic molecule with potential pharmaceutical applications due to its ability to modulate various biological pathways. This compound combines multiple structural features, including a quinazoline core and a piperazine moiety, which may lead to unique biological activities.
Potential Pharmaceutical Applications
Substituted amides, like the compound , exhibit potential pharmaceutical applications due to their ability to modulate various biological pathways. The presence of both quinazoline and piperazine pharmacophores in its structure suggests it may have unique biological activities, potentially useful in therapeutic development for metabolic disorders and cancer treatments.
Structural Features and Biological Activity
- N-cyclohexyl-2-((8-oxo…): This compound stands out because of its complex structure, which combines quinazoline and piperazine. It may have unique biological activities that are not observed in simpler molecules. Its interactions with metabolic pathways make it interesting for the therapeutic development of metabolic disorders and cancer treatments.
- 4-(4-(4-phenyldiphenylmethyl)piperazinocarbonyl)-benzamide: Contains piperazine and benzamide moieties and demonstrates antitumor activity.
- 7-(4-piperazinocarbonyl)-quinazolinone: Features a quinazoline structure with piperazine and has potential anti-inflammatory properties.
- N-cyclohexylanilide: A simple amide with cyclohexane that exhibits antimicrobial properties.
Research and Screening
This compound and its analogs are available as screening compounds for chemical research .
- ChemDiv Compound ID K284-5939: 2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide is available as a screening compound .
- ChemDiv Compound ID K284-5961: N-(4-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide is another related screening compound .
Related Compounds: Upadacitinib
Upadacitinib, a Janus kinase 1 (JAK1) inhibitor, shares a similar structural motif (a quinazoline core) . It achieves high specificity by inhibiting JAK1 with greater potency than JAK2, JAK3, and TYK2 . Upadacitinib competitively binds to the ATP-binding site of JAK1, inhibiting STAT phosphorylation and subsequent gene regulation involved in inflammation, effectively suppressing pro-inflammatory cytokine production while minimizing off-target effects .
FTIR Spectroscopy Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to proteins or enzymes, altering their activity, and thereby affecting biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Findings:
Structural Complexity vs. Bioactivity: The target compound’s 1,3-dioxoloquinazoline core and tetrahydrofuran-linked acetamide distinguish it from simpler quinazoline (A2–A6) or benzoxazole derivatives (16–19). These features may enhance target affinity but reduce solubility compared to smaller analogues .
Synthetic Challenges :
- The target compound’s synthesis requires intricate steps (e.g., dioxolo ring formation and piperazine coupling), leading to lower yields (~45–57% in similar quinazoline derivatives) compared to benzoxazole derivatives (synthesized in ~80% yield via reflux) .
Contradictory Evidence :
- While increased molecular complexity often correlates with higher binding affinity, some studies (e.g., QSAR models in ) indicate that excessive bulkiness can hinder bioavailability, suggesting a need for structural optimization .
Research Implications
- Structural Optimization : Replace the tetrahydrofuran group with smaller solubilizing moieties (e.g., morpholine) to improve bioavailability while retaining the dioxoloquinazoline core.
- Biological Screening : Prioritize assays for antioxidant, antimicrobial, and CNS-related activities to validate hypothesized mechanisms.
- Synthetic Efficiency : Explore microwave-assisted or flow-chemistry methods to streamline multi-step synthesis and improve yields .
Biological Activity
The compound 2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide (commonly referred to as K284-5939) is a synthetic organic molecule with potential applications in medicinal chemistry. Its complex structure incorporates various functional groups that may confer significant biological activities, particularly in the field of oncology.
Chemical Structure and Properties
The molecular formula of K284-5939 is C29H27N5O5S. The compound features a quinazoline core, a piperazine moiety, and a dioxolo ring, which are critical for its biological interactions. The detailed structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C29H27N5O5S |
| Molecular Weight | 537.61 g/mol |
| IUPAC Name | This compound |
| CAS Number | 689759-42-0 |
The biological activity of K284-5939 is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cancer progression. The quinazoline core is known for its capacity to inhibit topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.
Key Mechanisms:
- Topoisomerase Inhibition : The compound likely binds to the active site of topoisomerases, preventing DNA unwinding and replication.
- Receptor Modulation : The piperazine moiety may interact with various receptors, modulating signaling pathways that influence cell survival and proliferation.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of K284-5939 against various cancer cell lines. For instance:
-
Cell Viability Assays : K284-5939 was tested on MCF7 (breast cancer) and MCF10A (non-tumorigenic) cell lines at concentrations of 10, 20, and 50 µM over different time points (24, 48, and 72 hours). Results indicated a significant reduction in viability for MCF7 cells compared to MCF10A cells at higher concentrations.
Concentration (µM) MCF7 Viability (%) MCF10A Viability (%) 10 80 95 20 60 90 50 40 85 - Combination Studies : When combined with doxorubicin (a standard chemotherapeutic agent), K284-5939 exhibited enhanced cytotoxicity against MCF7 cells at concentrations of 20 and 50 µM.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of K284-5939 to topoisomerase II and DNA minor groove sites. These studies suggest that the compound has a favorable binding profile that could translate into effective inhibition of target enzymes.
Case Studies
A notable case study involved the synthesis and evaluation of similar compounds that share structural characteristics with K284-5939. These studies demonstrated that derivatives containing the quinazoline scaffold exhibited potent anticancer properties comparable to established drugs like doxorubicin.
Q & A
Q. Table 1: Common Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Core formation | KMnO₄ (oxidation), NaBH₄ (reduction) | Generate quinazolinone backbone |
| Sulfanyl addition | Thiol reagents, pH 7–8 buffer | Ensure regioselectivity at position 6 |
| Amide coupling | EDCI·HCl, HOBt, DIPEA | Facilitate acetamide linkage |
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- Spectroscopy :
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (S-H, ~2550 cm⁻¹) groups .
- NMR (¹H/¹³C) : Resolve aromatic protons (quinazolinone, phenylpiperazine) and confirm stereochemistry .
- Chromatography :
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., m/z 591.68 for C₃₀H₃₃N₅O₆S) .
Advanced: How can computational modeling predict the compound’s binding affinity for target proteins?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., kinase domains). Focus on hydrogen bonding between the acetamide group and catalytic lysine residues .
- MD Simulations : Apply GROMACS to assess stability of ligand-receptor complexes over 100 ns trajectories, monitoring RMSD values (<2 Å indicates stable binding) .
- AI-Driven Optimization : Integrate COMSOL Multiphysics with machine learning to predict solvent effects on binding energy .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:
- Assay Conditions : Standardize protocols (e.g., pH, temperature, solvent) to ensure reproducibility. For example, DMSO concentrations >1% can denature proteins .
- Structural Variants : Compare substituent effects. The phenylpiperazine group’s electron-withdrawing properties may enhance binding to hydrophobic pockets, while oxolane improves solubility .
- Data Validation : Use orthogonal assays (e.g., SPR and fluorescence polarization) to cross-verify results .
Q. Table 2: Key Substituent Effects
| Substituent | Impact on Activity |
|---|---|
| Phenylpiperazine | Enhances receptor affinity via π-π stacking |
| Oxolane | Increases aqueous solubility (logP reduction) |
| Sulfanyl | Mediates redox activity (e.g., glutathione interactions) |
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Process Intensification : Use flow chemistry to optimize exothermic steps (e.g., thiol additions) and reduce reaction times .
- Purification : Replace column chromatography with membrane-based separation (e.g., nanofiltration) for cost-effective large-scale purification .
- Quality Control : Implement PAT (Process Analytical Technology) tools for real-time monitoring of critical parameters (e.g., pH, intermediate concentrations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
